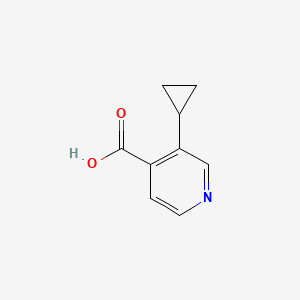

3-Cyclopropylisonicotinic acid

Descripción general

Descripción

3-Cyclopropylisonicotinic acid is a heterocyclic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol It is a derivative of isonicotinic acid, where the hydrogen atom at the third position of the pyridine ring is replaced by a cyclopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylisonicotinic acid typically involves the cyclopropylation of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclopropylisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of cyclopropylisonicotinamide.

Reduction: Formation of 3-cyclopropylpiperidine-4-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Introduction to 3-Cyclopropylisonicotinic Acid

This compound is a derivative of isonicotinic acid, which has gained attention in medicinal chemistry for its potential therapeutic applications. This compound features a cyclopropyl group that may influence its biological activity and pharmacological properties. This article explores the scientific research applications of this compound, highlighting its synthesis, biological activities, and potential therapeutic uses.

Synthesis of this compound

The synthesis of this compound typically involves the modification of isonicotinic acid through various chemical reactions. Several methodologies have been explored, including:

- Mechanochemical Methods : These methods utilize mechanical energy to facilitate chemical reactions, leading to the formation of cocrystals with improved solubility and stability. For instance, the cocrystallization of ciprofloxacin with isonicotinic acid has shown enhanced solubility profiles, which can be extrapolated to similar derivatives like this compound .

- Multicomponent Reactions : The use of multicomponent reactions allows for the efficient synthesis of complex molecules, including those containing cyclopropyl moieties. This approach can streamline the development of new compounds with desired biological activities .

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid, including this compound, exhibit significant antimicrobial activity. Isonicotinic acid itself is a known precursor for the synthesis of isoniazid, a potent anti-tuberculosis agent. The structural modifications in this compound may enhance its efficacy against various bacterial strains .

Antitumor Activity

Recent studies have suggested that compounds structurally related to isonicotinic acid possess cytotoxic effects against cancer cell lines. For example, modifications that include cyclopropyl groups can lead to increased potency against melanoma cells by inducing apoptosis and disrupting cellular metabolism . The exploration of this compound in this context could reveal novel therapeutic avenues for cancer treatment.

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor has been investigated in relation to serine proteases and other targets. Inhibitors derived from similar structures have shown promise in disrupting critical biological pathways in pathogens, making them valuable candidates for drug development against diseases such as hepatitis C .

Case Study 1: Cocrystal Formation

A study on the cocrystallization of ciprofloxacin with isonicotinic acid demonstrated that the resultant cocrystals exhibited significantly improved solubility compared to their individual components. This finding underscores the importance of structural modifications in enhancing drug delivery systems .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of cyclopropyl-containing compounds revealed that modifications led to enhanced activity against specific cancer cell lines. The introduction of a cyclopropyl group was associated with increased apoptosis rates and disruption of mitochondrial function, indicating a promising direction for further research into this compound's therapeutic potential .

Mecanismo De Acción

The mechanism of action of 3-Cyclopropylisonicotinic acid is primarily related to its ability to interact with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound towards its target, thereby influencing its biological activity .

Comparación Con Compuestos Similares

Isonicotinic acid: The parent compound without the cyclopropyl group.

3-Cyclopropylpyridine-4-carboxylic acid: A closely related compound with similar structural features.

Uniqueness: 3-Cyclopropylisonicotinic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

3-Cyclopropylisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a cyclopropyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring with a carboxylic acid group and a cyclopropyl substituent. The presence of the cyclopropyl ring can influence the compound's pharmacological properties, including its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that compounds containing cyclopropyl groups exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These results suggest that this compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development as an antibiotic agent .

2. Anticancer Activity

In vitro studies have shown that derivatives of isonicotinic acid, including those with cyclopropyl modifications, can induce apoptosis in cancer cell lines. For example, one study reported that certain derivatives exhibited cytotoxic effects on melanoma cell lines:

Table 2: Cytotoxicity Data for Isonicotinic Acid Derivatives

| Cell Line | IC50 Values (µM) |

|---|---|

| WM9 | 1.5 ± 0.1 |

| WM164 | 4.5 ± 0.5 |

| MUG-Mel2 | 2.4 ± 0.2 |

The presence of the cyclopropyl group was noted to enhance the compound's ability to induce cell cycle arrest and apoptosis in these cells .

3. Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of compounds derived from isonicotinic acid has also been explored. Studies indicate that these compounds can reduce inflammation markers and oxidative stress in various models:

- Reduction of reactive oxygen species (ROS)

- Inhibition of pro-inflammatory cytokines

These effects are significant as they suggest a dual action mechanism where the compound not only targets cancer cells but also mitigates inflammation .

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems:

- Receptor Binding: The compound may bind to nicotinic acetylcholine receptors or other relevant targets, modulating their activity.

- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

Understanding these mechanisms is crucial for optimizing the therapeutic applications of this compound .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:

- A study on isonicotinic acid derivatives highlighted their effectiveness against Mycobacterium tuberculosis, suggesting that structural modifications could enhance efficacy against resistant strains .

- Another research effort focused on the synthesis and evaluation of cyclopropyl-containing compounds for their anticancer properties, demonstrating promising results in preclinical models .

Propiedades

IUPAC Name |

3-cyclopropylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-3-4-10-5-8(7)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEUTSSBMQWQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734834 | |

| Record name | 3-Cyclopropylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256785-01-9 | |

| Record name | 3-Cyclopropylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.